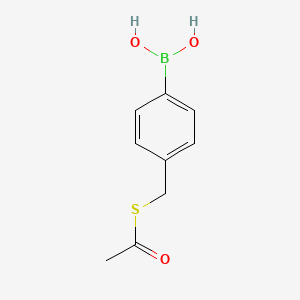

(4-((Acetylthio)methyl)phenyl)boronic acid

Description

Properties

Molecular Formula |

C9H11BO3S |

|---|---|

Molecular Weight |

210.06 g/mol |

IUPAC Name |

[4-(acetylsulfanylmethyl)phenyl]boronic acid |

InChI |

InChI=1S/C9H11BO3S/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 |

InChI Key |

IUWOUKJDBMYDTB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)CSC(=O)C)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetylthio Methyl Phenyl Boronic Acid and Analogues

Established Synthetic Pathways for Arylboronic Acids

The formation of the carbon-boron bond on an aromatic ring is the foundational step in synthesizing arylboronic acids. Two principal and well-established methodologies dominate this field: the reaction of organometallic reagents with boron electrophiles and the transition metal-catalyzed cross-coupling of aryl halides with boron reagents.

Grignard Reagent-Mediated Boronation Strategies

One of the classical and most direct methods for preparing arylboronic acids involves the use of Grignard reagents. chemrxiv.org This pathway begins with the formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl halide (typically a bromide or iodide) and magnesium metal. organic-chemistry.org This highly reactive organometallic species then acts as a nucleophile, attacking an electrophilic boron-containing substrate, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate). organic-chemistry.org

The initial reaction produces a boronic ester, which is subsequently hydrolyzed under aqueous acidic conditions to yield the final arylboronic acid. escholarship.org A significant challenge in this method is the high reactivity of the Grignard reagent, which can lead to the formation of diaryl- and triarylborane byproducts if the reaction is not carefully controlled. Traditionally, this required cryogenic temperatures, often as low as -78 °C, to ensure mono-alkylation. chemrxiv.org

However, procedural advancements have been made to mitigate these issues. The use of alternative boron sources like pinacolborane (HBpin) or diisopropylaminoborane (B2863991) allows the reaction to proceed at more moderate temperatures, from 0 °C to ambient temperature. organic-chemistry.orgescholarship.org Performing the reaction under Barbier conditions, where the Grignard reagent is generated in situ in the presence of the boron electrophile, has also proven effective for reactive halides. escholarship.org A general protocol involves the slow addition of the Grignard reagent to a solution of the borate ester in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, followed by an acidic workup. google.com

Table 1: Representative Conditions for Grignard-Mediated Boronation

| Boron Reagent | Solvent | Temperature | Typical Yield | Reference |

| Trialkyl Borates | THF / Ether | -78 °C to 0 °C | Good to Excellent | organic-chemistry.org |

| Pinacolborane (HBpin) | THF | Ambient | Very Good | escholarship.org |

| Diisopropylaminoborane | THF | 0 °C to Ambient | Good to Excellent | escholarship.org |

This table is interactive. Users can sort columns to compare different reaction parameters.

Transition Metal-Catalyzed Borylation of Halogenated Precursors

An increasingly prevalent and versatile alternative to Grignard-based methods is the transition metal-catalyzed borylation of aryl halides or triflates, most notably the Miyaura borylation reaction. mdpi.com This method offers superior functional group tolerance and generally milder reaction conditions. nih.gov The reaction typically employs a palladium catalyst in conjunction with a specific ligand to couple an aryl halide (or pseudohalide) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.comnih.gov

The catalytic cycle mirrors other palladium cross-coupling reactions, involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the diboron species and subsequent reductive elimination to yield the arylboronic ester product. medium.com The choice of ligand is critical for an efficient catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands like XPhos and SPhos often being employed to promote the reaction and suppress side reactions. medium.com A base, commonly potassium acetate (B1210297) (KOAc) or a lipophilic carboxylate salt like potassium 2-ethylhexanoate (B8288628), is required to facilitate the transmetalation step. nih.govorganic-chemistry.org The resulting boronic esters, most often pinacol (B44631) esters, are stable enough for purification by chromatography and can be used directly in subsequent reactions or hydrolyzed to the free boronic acid if desired. chem-station.com

Table 2: Key Parameters in Palladium-Catalyzed Miyaura Borylation

| Component | Examples | Function | Reference |

| Catalyst | PdCl₂(dppf), Pd(dba)₂, Pd(OAc)₂ | Facilitates C-B bond formation | nih.govmedium.com |

| Ligand | XPhos, SPhos, PCy₃ | Stabilizes catalyst, promotes reaction | nih.govmedium.com |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Bis-boronic acid | Provides the boron moiety | nih.govnih.gov |

| Base | KOAc, K₃PO₄, Potassium 2-ethylhexanoate | Promotes transmetalation | nih.govorganic-chemistry.org |

| Solvent | Dioxane, DMSO, THF, Water (micellar) | Reaction medium | nih.gov |

This table is interactive. Users can sort columns to explore different components of the reaction.

Introduction and Manipulation of the Acetylthio(methyl)phenyl Group

The synthesis of the target compound requires not only the formation of the boronic acid but also the introduction of the S-(4-methylbenzyl) ethanethioate moiety. This is typically achieved through a multi-step process involving a key intermediate.

Synthesis of Key Intermediates Bearing the Acetylthio Functionality

The most direct strategy for synthesizing (4-((Acetylthio)methyl)phenyl)boronic acid involves a nucleophilic substitution reaction. A common and commercially available precursor is 4-(Bromomethyl)phenylboronic acid pinacol ester . sigmaaldrich.com This intermediate possesses both the protected boronic acid (as a pinacol ester) and a reactive benzylic bromide.

The acetylthio group is then introduced by reacting this intermediate with a nucleophilic source of thioacetate (B1230152), most commonly potassium thioacetate (KSAc). wikipedia.orgevitachem.com The reaction proceeds via an Sₙ2 mechanism, where the thioacetate anion displaces the bromide to form the desired thioester bond. wikipedia.org This transformation is typically carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to prevent hydrolysis of the thioester or boronic ester. evitachem.com The resulting product is the pinacol ester of (4-((Acetylthio)methyl)phenyl)boronic acid, which can be isolated or carried forward for deprotection.

Strategies for Orthogonal Protection and Deprotection during Synthesis

Orthogonal protection is a critical strategy in the synthesis of multifunctional molecules like (4-((Acetylthio)methyl)phenyl)boronic acid, allowing for the selective modification of one functional group while others remain masked. nih.gov In this context, two key protecting groups are at play: the boronic ester and the thioacetate.

Boronic Acid Protection: Boronic acids are often protected to improve their stability, solubility in organic solvents, and to prevent unwanted side reactions during synthesis. chem-station.com The most common protecting group is the pinacol ester, formed by condensation with pinacol. chem-station.com This ester is robust and stable to many reaction conditions, including the nucleophilic substitution with potassium thioacetate. chemrxiv.orgresearchgate.net Other protecting groups like MIDA esters have also been developed, offering high stability and specific deprotection conditions. evitachem.com Deprotection of the pinacol ester to liberate the free boronic acid is typically achieved by transesterification or hydrolysis, which can be facilitated by treatment with an oxidant like sodium periodate (B1199274) (NaIO₄) or by forming an intermediate trifluoroborate salt. chem-station.com A milder, two-step protocol involving conversion to a diethanolamine-protected intermediate followed by mild acid hydrolysis has also been developed. vt.edu

Thiol Protection: The acetyl group on the sulfur atom serves as a protecting group for the thiol functionality. Thioacetate esters are relatively stable but can be cleaved under basic or acidic hydrolysis to reveal the free thiol (R-SH). wikipedia.org This orthogonal strategy ensures that the reactive thiol does not interfere with other synthetic steps, such as a subsequent Suzuki-Miyaura coupling involving the boronic acid.

Optimization of Reaction Conditions and Yields for (4-((Acetylthio)methyl)phenyl)boronic Acid

Maximizing the yield and purity of (4-((Acetylthio)methyl)phenyl)boronic acid requires careful optimization of each synthetic step.

For the initial Miyaura borylation to form the precursor, 4-(bromomethyl)phenylboronic acid pinacol ester, key parameters include the catalyst system, base, and temperature. Studies have shown that using lipophilic bases like potassium 2-ethylhexanoate can allow the reaction to proceed at milder temperatures (e.g., 35 °C) with very low palladium loading (0.5 mol %), which is advantageous for large-scale synthesis. organic-chemistry.orgacs.org The choice of solvent can also be critical, with micellar catalysis in water at room temperature emerging as a highly efficient and environmentally benign option. nih.gov

In the second step, the nucleophilic substitution with potassium thioacetate, reaction time and temperature are crucial variables. To accelerate the conversion of the benzylic bromide, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields (85-92%). evitachem.com It is essential to use anhydrous solvents to prevent premature hydrolysis of the product. evitachem.com

Finally, the deprotection of the pinacol ester must be optimized to avoid degradation of the final product. While harsh hydrolysis can be effective, milder methods are often preferred to maintain the integrity of the acetylthio group. The two-step deprotection via a diethanolamine (B148213) adduct is particularly useful as it proceeds under mild conditions with short reaction times and facilitates easy product isolation. vt.edu Careful control of pH during workup and purification is necessary, as boronic acids can be challenging to handle due to their polarity and tendency to form trimeric anhydrides (boroxines). researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Acetylthio Methyl Phenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

(4-((Acetylthio)methyl)phenyl)boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. acs.org

Comprehensive Analysis of Suzuki-Miyaura Coupling with (4-((Acetylthio)methyl)phenyl)boronic Acid

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. acs.orgyoutube.com (4-((Acetylthio)methyl)phenyl)boronic acid serves as the organoboron partner in these reactions, coupling with various aryl or vinyl halides or triflates. acs.org The reaction is prized for its high functional group tolerance, allowing for the presence of the acetylthiomethyl group on the boronic acid.

The general scheme for the Suzuki-Miyaura coupling involving (4-((Acetylthio)methyl)phenyl)boronic acid is as follows:

A variety of aryl halides can be successfully coupled with (4-((Acetylthio)methyl)phenyl)boronic acid, leading to the synthesis of a diverse range of diarylmethyl thioacetate (B1230152) derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling with (4-((Acetylthio)methyl)phenyl)boronic Acid

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | S-(4-Acetylphenyl)methyl ethanethioate | 85 |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | S-(4-Nitrobenzyl) ethanethioate | 92 |

| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | S-((2-Pyridyl)methyl) ethanethioate | 78 |

Note: The data in this table is illustrative and based on typical conditions reported for Suzuki-Miyaura reactions. Actual yields may vary depending on specific reaction parameters.

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination in Coupling Cycles

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. wikipedia.orgyonedalabs.com This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new organopalladium(II) intermediate. wikipedia.org The stereochemistry of the aryl halide is typically retained during this process. wikipedia.org For aryl halides, the oxidative addition initially forms a cis-palladium complex, which then rapidly isomerizes to the more stable trans-complex. wikipedia.org

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. wikipedia.org The exact mechanism of transmetalation is still a subject of investigation, but it is widely accepted that the base plays a critical role. wikipedia.org The base activates the boronic acid by forming a more nucleophilic boronate species. wikipedia.org This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.org Recent studies have identified pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond in the product. wikipedia.orgorganic-chemistry.org This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com Reductive elimination typically proceeds with retention of stereochemistry. wikipedia.org

Investigation of Ligand Effects and Reaction Parameters on Coupling Efficiency and Selectivity

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of ligands and various reaction parameters.

Ligand Effects: The ligand coordinated to the palladium center plays a pivotal role in the catalytic cycle. wikipedia.orgorganic-chemistry.org Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the rate of both oxidative addition and reductive elimination. yonedalabs.com For instance, bulky ligands can promote reductive elimination by increasing the orbital overlap on the metal center. yonedalabs.com N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often exhibiting greater stability and activity than traditional phosphine ligands. wikipedia.org The choice of ligand can also influence the stereochemical outcome of the reaction, particularly when dealing with substrates that can undergo isomerization. organic-chemistry.org

Reaction Parameters:

Base: The choice of base is critical for the activation of the boronic acid. wikipedia.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction rate and yield. acs.org

Solvent: The solvent system, often a mixture of an organic solvent and water, influences the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics. researchgate.net Common organic solvents include toluene, dioxane, and dimethylformamide (DMF).

Temperature: The reaction temperature can affect the rate of all steps in the catalytic cycle. researchgate.net While higher temperatures can increase reaction rates, they may also lead to side reactions or decomposition of the catalyst or reactants. researchgate.net

Catalyst Loading: The amount of palladium catalyst used can impact the reaction efficiency and cost. Optimizing the catalyst loading is crucial for practical applications. researchgate.net

Reactivity of the Boronic Acid Moiety

Beyond its role in cross-coupling reactions, the boronic acid group of (4-((Acetylthio)methyl)phenyl)boronic acid exhibits its own characteristic reactivity, including susceptibility to protodeboronation and oxidative transformations.

Protodeboronation and Hydrolytic Stability

Protodeboronation is a common side reaction for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom. rsc.org This process can occur under both acidic and basic conditions and can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

The hydrolytic stability of arylboronic acids is also a significant consideration. In aqueous solutions, boronic acids can exist in equilibrium with their corresponding boronate anions and can also undergo dehydration to form cyclic trimers known as boroxines. wikipedia.orgscilit.com The stability of the boronic acid is influenced by factors such as pH, temperature, and the presence of substituents on the aryl ring. dntb.gov.uaresearchgate.net Electron-withdrawing groups, for instance, can enhance the Lewis acidity of the boronic acid and affect its stability. dntb.gov.ua For (4-((Acetylthio)methyl)phenyl)boronic acid, the electron-donating nature of the acetylthiomethyl group is expected to influence its hydrolytic stability and susceptibility to protodeboronation. Studies on substituted phenylboronic acids have shown that electron-donating groups generally lead to higher yields and shorter reaction times in acid-promoted protodeboronation compared to those with electron-withdrawing groups. rsc.orgresearchgate.net

The mechanism of acid-promoted protodeboronation is thought to proceed through an intermolecular metathesis involving a four-membered ring transition state. rsc.org In basic media, protodeboronation can occur via the more reactive arylboronate anion. ed.ac.uk

Table 2: Factors Influencing Protodeboronation of Arylboronic Acids

| Factor | Influence on Protodeboronation |

| pH | Can occur under both acidic and basic conditions. researchgate.net |

| Substituents | Electron-donating groups can facilitate acid-promoted protodeboronation, while electron-withdrawing groups can make the C-B bond more susceptible to cleavage under certain conditions. rsc.orgresearchgate.net |

| Temperature | Higher temperatures can accelerate the rate of protodeboronation. researchgate.net |

| Solvent | The nature of the solvent can influence the reaction rate. |

Oxidative Transformations of the Boronic Acid Group

The boronic acid moiety can undergo oxidative transformations to yield other functional groups, most commonly phenols. nih.gov This conversion is a valuable synthetic tool.

A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, Oxone®, and N-oxides. nih.govnih.gov The reaction is often performed under mild conditions and can tolerate a range of functional groups on the aryl ring. arkat-usa.orgresearchgate.net For example, the oxidation of arylboronic acids to phenols can be achieved using hydrogen peroxide at room temperature. arkat-usa.org

More recently, radical-based transformations have also been developed. For instance, a radical transnitrilation of arylboronic acids to aryl nitriles has been reported using manganese(III) acetate (B1210297) as an oxidant in the presence of trityl isocyanide. acs.orgorganic-chemistry.orgnih.gov This method demonstrates the versatility of the boronic acid group in participating in radical reactions. The proposed mechanism involves the formation of an aryl radical from the arylboronic acid, which then reacts with the isocyanide. acs.org

Table 3: Oxidative Transformations of Arylboronic Acids

| Transformation | Reagents | Product |

| Hydroxylation | H₂O₂, Oxone®, N-oxides nih.govnih.gov | Phenol |

| Transnitrilation | Trityl isocyanide, Mn(OAc)₃ acs.orgorganic-chemistry.orgnih.gov | Aryl nitrile |

These oxidative reactions provide alternative synthetic pathways for functionalizing the aromatic ring of compounds like (4-((Acetylthio)methyl)phenyl)boronic acid, further highlighting its utility in organic synthesis.

Formation of Boronate Esters and Anhydrides: Equilibrium and Synthetic Utility

(4-((Acetylthio)methyl)phenyl)boronic acid, like other boronic acids, readily participates in reversible esterification reactions with diols to form cyclic boronate esters. sigmaaldrich.comwikipedia.org This reaction is a cornerstone of its utility in various chemical and biological applications. The equilibrium between the boronic acid and the boronate ester is sensitive to several factors, including pH, solvent, and the concentration of the diol. semanticscholar.orgresearchgate.net

The formation of the boronate ester involves the displacement of two water molecules from the boronic acid and two hydroxyl groups from the diol. wikipedia.org This equilibrium can be shifted toward the product (the ester) by removing water or by using an excess of the diol. In aqueous solutions, the equilibrium is pH-dependent. Boronic acids are weak Lewis acids with a pKa of around 9. wikipedia.org Upon binding with a diol, they form a more acidic tetrahedral boronate complex, which facilitates the reaction at neutral or slightly basic pH. wikipedia.orgnih.gov The presence of an organic base can also drive the equilibrium towards the ester form. researchgate.net Mechanistically, the process is thought to involve a stepwise replacement of the hydroxyl groups on the boron atom, potentially catalyzed by acid or base. nih.gov

Boronic acids also have a propensity to undergo intermolecular dehydration to form cyclic trimetric anhydrides known as boroxines. wikipedia.orgorgsyn.org This is a reversible process, and the boroxine (B1236090) can be converted back to the monomeric boronic acid by the addition of water. orgsyn.org The formation of boroxines can be a consideration during storage and in non-aqueous reaction conditions.

The synthetic utility of boronate esters derived from (4-((Acetylthio)methyl)phenyl)boronic acid is extensive. These esters are generally stable, including to air and chromatography, making them excellent protecting groups for the boronic acid moiety. sigmaaldrich.com This protection strategy is valuable because boronate esters are often more compatible with a range of synthetic reagents compared to the free boronic acid. sigmaaldrich.com Furthermore, these esters can still participate in key reactions like the Suzuki-Miyaura cross-coupling, offering a pathway to complex molecules. sigmaaldrich.comevitachem.com The reversible nature of their formation is exploited in the development of sensors for saccharides and other diol-containing biomolecules, where binding events can be translated into a detectable signal. wikipedia.orgevitachem.comnih.gov

A summary of common reactions for boronate ester and anhydride (B1165640) formation is presented below.

| Reaction Type | Reactants | Product | Key Conditions |

| Boronate Ester Formation | (4-((Acetylthio)methyl)phenyl)boronic acid, Diol (e.g., pinacol (B44631), ethylene (B1197577) glycol) | Cyclic Boronate Ester | Anhydrous solvents, removal of water, neutral to basic pH wikipedia.orgrsc.org |

| Boroxine Formation | (4-((Acetylthio)methyl)phenyl)boronic acid (self-condensation) | Cyclic Trimeric Anhydride (Boroxine) | Heating, non-aqueous conditions wikipedia.orgorgsyn.org |

| Hydrolysis | Cyclic Boronate Ester or Boroxine, Water | (4-((Acetylthio)methyl)phenyl)boronic acid | Aqueous conditions wikipedia.orgorgsyn.org |

Chemical Transformations Involving the Acetylthio Group

Selective Cleavage of the Thioester for Thiol Generation

The acetylthio group in (4-((acetylthio)methyl)phenyl)boronic acid serves as a stable precursor to the corresponding thiol. The selective cleavage of the thioester bond is a critical transformation for applications requiring a free sulfhydryl group, such as in bioconjugation or surface functionalization. This deprotection can be achieved under conditions that preserve the integrity of the boronic acid moiety.

The hydrolysis of thioesters to yield a thiol and a carboxylic acid is a well-established reaction. wikipedia.org For (4-((acetylthio)methyl)phenyl)boronic acid, this transformation releases (4-(mercaptomethyl)phenyl)boronic acid. The cleavage is typically accomplished using basic conditions, such as treatment with sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or water. Alternatively, nucleophiles like methanethiol (B179389) in the presence of a base can also effect the cleavage. wikipedia.org

Recent methodologies have focused on developing mild and highly chemoselective deacetylation protocols. For instance, systems using trimethylsilyl (B98337) iodide (Me₃SI) in combination with an additive like potassium permanganate (B83412) (KMnO₄) have been shown to effectively remove acetyl groups from a wide variety of substrates, including those with sensitive functional groups. nih.gov Such methods often proceed under ambient conditions and offer high yields, providing a synthetically attractive route to the desired thiol without affecting other reactive sites in the molecule. nih.gov

| Reagent/Method | Conditions | Product | Notes |

| Base-mediated Hydrolysis (e.g., NaOH, K₂CO₃) | Aqueous or alcoholic solvent | (4-(Mercaptomethyl)phenyl)boronic acid | Standard method for thioester cleavage. wikipedia.org |

| Nucleophilic Cleavage (e.g., HSMe, KSAc) | Basic conditions | (4-(Mercaptomethyl)phenyl)boronic acid | Involves thio-acetyl exchange. wikipedia.org |

| Chemoselective Deacetylation (e.g., Me₃SI/KMnO₄) | Methanol, room temperature | (4-(Mercaptomethyl)phenyl)boronic acid | Mild conditions, high selectivity, tolerates sensitive groups. nih.gov |

Oxidation of the Thioether Linkage to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the acetylthio group of (4-((acetylthio)methyl)phenyl)boronic acid can be selectively oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation introduces new functional groups that can alter the molecule's electronic properties, polarity, and coordination ability. The oxidation must be performed under controlled conditions to avoid over-oxidation and to maintain the boronic acid group.

The oxidation of sulfides to sulfoxides is a common transformation, and numerous reagents can accomplish this with high selectivity. organic-chemistry.orgresearchgate.net A close analog, 4-(Methylthio)phenylboronic acid, has been shown to undergo sulfoxidation reactions. sigmaaldrich.com Common oxidants for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and various peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Careful control of stoichiometry (typically one equivalent of the oxidant) and reaction temperature is crucial to prevent further oxidation to the sulfone. researchgate.netorgsyn.org

Further oxidation of the sulfoxide yields the corresponding sulfone. This step generally requires more forcing conditions or a stronger oxidizing agent. Reagents like excess hydrogen peroxide, often with a metal catalyst, or potassium permanganate (KMnO₄) can be used to drive the reaction to the sulfone state. acs.org The synthesis of sulfones from arylboronic acids and sulfinate salts using copper catalysis is also a known method, highlighting the stability of the boronic acid group under certain oxidative coupling conditions. acs.org The resulting sulfoxide and sulfone derivatives of (4-((acetylthio)methyl)phenyl)boronic acid are valuable intermediates for further synthetic elaborations or for use in medicinal chemistry, where such sulfur oxidation states are common pharmacophores. nih.gov

| Target Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide (H₂O₂), m-CPBA | Controlled stoichiometry (1 eq.), low temperature researchgate.netorgsyn.org |

| Sulfone | Excess Hydrogen Peroxide, KMnO₄ | Harsher conditions, may require a catalyst acs.org |

Role of the Sulfur Atom in Chelation and Coordination Chemistry

The sulfur atom in (4-((acetylthio)methyl)phenyl)boronic acid and its derivatives can play a significant role in chelation and coordination chemistry. Sulfur-containing compounds are well-known ligands for a variety of transition metals, acting as soft donors that form stable complexes. nih.govrsc.org

Upon cleavage of the acetyl group to generate the free thiol, the resulting (4-(mercaptomethyl)phenyl)boronic acid possesses two potential coordination sites: the soft sulfur atom of the thiol and the hard oxygen atoms of the boronic acid. This combination allows for versatile binding behavior. The thiol group can readily coordinate to soft metals such as silver(I), gold(I), and palladium(II).

Even without deprotection, the thioester's sulfur atom, and more so the oxygen and sulfur atoms of the derived sulfoxide and sulfone, can act as ligands. rsc.org The development of sulfur-containing boronic acid catalysts for organic reactions, such as amidation, highlights the influence of the sulfur atom on the catalytic cycle, potentially through transient coordination to the active catalytic species. nih.govresearchgate.net The presence of both a boronic acid and a sulfur-containing functional group within the same molecule creates a platform for designing multi-metallic complexes or materials where different metals are bound by distinct functional groups. This dual functionality is also relevant in the context of designing catalysts where one part of the molecule anchors to a support while the other participates in the catalytic transformation.

Advanced Applications in Organic Synthesis and Functional Molecule Construction

Synthesis of Biaryl and Polyaromatic Systems Utilizing the Compound

The construction of biaryl and polyaromatic frameworks is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties. researchgate.net (4-((Acetylthio)methyl)phenyl)boronic acid serves as an exemplary reagent in this field, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate, offering a powerful and versatile method for linking aromatic rings. libretexts.orgevitachem.com

The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgchegg.com The presence of a base is crucial for the activation of the boronic acid in the transmetalation step. libretexts.org

The utility of (4-((Acetylthio)methyl)phenyl)boronic acid in these reactions is demonstrated by its ability to couple with a variety of aryl halides under standard conditions, successfully introducing the (acetylthio)methylphenyl group into different molecular scaffolds. The acetylthio group is generally stable under these conditions, allowing for the synthesis of functionalized biaryls that can be further modified.

| Aryl Halide Partner | Catalyst/Ligand | Base | Resulting Biaryl Product |

|---|---|---|---|

| 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | S-((4'-Acetyl-[1,1'-biphenyl]-4-yl)methyl) ethanethioate |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | S-((4'-Nitro-[1,1'-biphenyl]-4-yl)methyl) ethanethioate |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | S-((4-(Pyridin-2-yl)phenyl)methyl) ethanethioate |

| 1-Bromonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | S-((4-(Naphthalen-1-yl)phenyl)methyl) ethanethioate |

Beyond simple biaryls, this compound is instrumental in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). By coupling with halo-substituted PAHs, such as bromonaphthalenes or bromoanthracenes, larger, functionalized aromatic systems can be constructed. researchgate.netescholarship.org These reactions are crucial for developing new materials for organic electronics and other advanced applications. nih.gov

Employment as a Versatile Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that aids in planning its synthesis. (4-((Acetylthio)methyl)phenyl)boronic acid is an archetypal versatile synthon due to its two distinct and orthogonally reactive functional groups. nih.gov This dual functionality allows for a two-directional synthetic strategy, where each end of the molecule can be modified independently.

The boronic acid group provides a handle for palladium-catalyzed cross-coupling reactions, as detailed previously. evitachem.com The acetylthio group (-S-C(O)CH₃), on the other hand, serves as a stable, protected form of a thiol (-SH). nih.gov This protecting group can be selectively removed under basic or acidic conditions to unmask the highly reactive thiol. The liberated thiol can then participate in a wide range of subsequent transformations, including nucleophilic substitution, Michael additions, or oxidation to form sulfonic acids or disulfides. evitachem.comnih.gov

This stepwise functionalization is a powerful tool for building complex molecular architectures where precise placement of different functionalities is required. For instance, a biaryl structure can first be assembled via Suzuki coupling, followed by deprotection and reaction of the thiol group to attach another molecular fragment or a solubilizing group.

| Step | Reaction Type | Reactive Site | Example Transformation |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Boronic Acid | Coupling with 4-bromoanisole (B123540) to form S-((4'-methoxy-[1,1'-biphenyl]-4-yl)methyl) ethanethioate. |

| 2 | Deprotection (Hydrolysis) | Acetylthio Group | Treatment with NaOH/MeOH to yield (4'-methoxy-[1,1'-biphenyl]-4-yl)methanethiol. |

| 3 | Thiol-Ene Reaction | Thiol Group | Radical-initiated addition to N-phenylmaleimide to form a thiol-ether adduct. |

Contributions to Cascade Reactions and Multi-Component Formations

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. rsc.org These reactions are highly efficient, atom-economical, and can rapidly generate molecular complexity. While specific cascade reactions involving (4-((Acetylthio)methyl)phenyl)boronic acid are not yet widely reported, its structure is well-suited for such transformations. Boronic acids, in general, have been shown to participate in cascade processes, such as the metal-free cascade addition and ring-opening of furfuryl alcohols to produce γ-ketoaldehydes. rsc.orgresearchgate.net

The bifunctional nature of (4-((Acetylthio)methyl)phenyl)boronic acid makes it an ideal candidate for rationally designed cascade sequences. For example, a hypothetical multi-component reaction could involve the initial Suzuki coupling of the boronic acid with an aryl halide that also contains an alkene moiety. Following the C-C bond formation, the acetylthio group could be cleaved in situ, and the resulting thiol could undergo an intramolecular conjugate addition to the alkene, forming a new heterocyclic ring in a single pot. Such strategies are at the forefront of modern synthetic chemistry for their elegance and efficiency.

Similarly, its potential in three-component reactions, which bring together three distinct reactants, is significant. Researchers have demonstrated the coupling of boronic acids, N-propargyl benzamides, and a third component to generate diverse products. acs.org The presence of the modifiable sulfur functionality in (4-((Acetylthio)methyl)phenyl)boronic acid offers an additional layer of complexity and utility for designing novel multi-component reactions.

Development of Novel Synthetic Pathways for Organosulfur-Containing Compounds

Organosulfur compounds are prevalent in medicinal chemistry and materials science. researchgate.net (4-((Acetylthio)methyl)phenyl)boronic acid provides a highly effective and strategic entry point for the synthesis of novel organosulfur compounds that also contain an arylboronic acid or a biaryl component. The key to this utility is the function of the acetylthio group as a stable and reliable protecting group for a thiol.

The synthetic pathway typically begins with the deprotection of the acetylthio group to generate the corresponding thiol, (4-(mercaptomethyl)phenyl)boronic acid. This key intermediate, possessing both a nucleophilic thiol and an electrophilic boronic acid, can be used in a multitude of ways.

One powerful application is the oxidation of the thiol to a sulfonyl chloride. This transformation creates a highly reactive electrophile that can be coupled with various amines to produce a library of sulfonamides, a chemical class renowned for its antibacterial and other medicinal properties. nih.gov Alternatively, the thiol can be used as a nucleophile in substitution reactions or as a radical partner in thiol-ene reactions to form diverse sulfide-containing molecules.

| Initial Step | Subsequent Reaction | Reagent | Resulting Sulfur Functional Group |

|---|---|---|---|

| Deprotection to Thiol | S-Alkylation | Benzyl Bromide | Sulfide (-S-CH₂Ph) |

| Deprotection to Thiol | Thiol-Michael Addition | Methyl Acrylate | Thioether-ester |

| Deprotection to Thiol | Oxidation | H₂O₂ / Acetic Acid | Sulfonic Acid (-SO₃H) |

| Deprotection to Thiol | Oxidation to Sulfonyl Chloride | Cl₂, H₂O | Sulfonyl Chloride (-SO₂Cl) |

| Formation of Sulfonyl Chloride | Sulfonamide Formation | Aniline | Sulfonamide (-SO₂NHPh) |

This strategy allows for the late-stage introduction of sulfur-containing moieties into complex molecules that have already been assembled using the boronic acid functionality, providing a flexible and powerful approach to novel organosulfur compounds.

Explorations in Materials Science and Supramolecular Chemistry

Integration into Polymeric Materials and Conjugated Systems

The incorporation of (4-((Acetylthio)methyl)phenyl)boronic acid into polymeric architectures and conjugated systems is an area of growing research, driven by the desire to create "smart" materials that can respond to specific environmental stimuli. The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of glucose-responsive polymers for drug delivery systems. evitachem.comnih.govmdpi.com Similarly, the acetylthiomethyl group serves as a masked thiol, which can be deprotected to reveal a reactive thiol group. This latent functionality opens up possibilities for post-polymerization modification, cross-linking, or the introduction of sulfur-mediated responsiveness.

Polymers containing phenylboronic acid can be synthesized using various techniques, including conventional chain-transfer free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net These methods allow for the preparation of well-defined block copolymers where one block can contain the boronic acid functionality, leading to the formation of stimuli-responsive micelles or nanoparticles in aqueous solutions. rsc.org For instance, polymers containing boronic acid have been shown to self-assemble into nanoparticles that can encapsulate drugs and release them in response to changes in pH or the presence of specific sugars like glucose. mdpi.comrsc.org

The presence of the acetylthio group offers a dual-responsive capability. Polymers incorporating (4-((Acetylthio)methyl)phenyl)boronic acid could potentially respond to both diols (via the boronic acid) and redox stimuli (via the deprotected thiol). The thiol group is known to be sensitive to oxidative and reductive environments, and this property has been utilized in the design of redox-responsive drug delivery systems. While direct studies on polymers synthesized from (4-((Acetylthio)methyl)phenyl)boronic acid are not yet widespread, the foundational research on related phenylboronic acid and thioether-containing polymers provides a strong basis for their potential applications. mdpi.comscite.ai

Table 1: Potential Polymer Architectures Incorporating (4-((Acetylthio)methyl)phenyl)boronic acid and Their Responsiveness

| Polymer Architecture | Stimulus for Boronic Acid Moiety | Stimulus for Thiol Moiety (post-deprotection) | Potential Application |

| Random Copolymer | pH, Diols (e.g., glucose) | Redox changes, Heavy metal ions | Multi-responsive sensors |

| Block Copolymer | pH, Diols (e.g., glucose) | Redox changes, Disulfide bond formation | Targeted and controlled drug delivery |

| Polymer Brushes | pH, Diols (e.g., glucose) | Surface modification, Anti-fouling coatings | Smart surfaces |

Utilization as a Linker for Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. nih.gov Boronic acids are among the most common building blocks used in the synthesis of COFs, typically through the formation of boroxine (B1236090) or boronate ester linkages. acs.orgrsc.org The geometry and functionality of the boronic acid linker play a crucial role in determining the structure and properties of the resulting COF.

The use of (4-((Acetylthio)methyl)phenyl)boronic acid as a linker in COF synthesis presents an intriguing opportunity to introduce functionality into the pores of these materials. A post-synthetic modification strategy could be employed to deprotect the acetyl group, exposing free thiol groups within the COF framework. bohrium.comnih.govnih.gov These thiol-functionalized pores could then be used for the selective adsorption of heavy metal ions, for catalysis, or as anchor points for further chemical modifications.

While the direct synthesis of a COF using (4-((Acetylthio)methyl)phenyl)boronic acid has not been explicitly reported, the synthesis of COFs from other functionalized boronic acids is well-established. researchgate.netnih.gov For example, COFs have been functionalized with amino groups and other moieties to tailor their properties for specific applications. nih.gov Thioether-containing COFs have also been synthesized, demonstrating the compatibility of sulfur functionalities within these frameworks. The principles established in these studies suggest that the integration of the acetylthiomethyl group is a feasible strategy for creating highly functional and responsive COFs.

Table 2: Potential Properties of a COF Synthesized with (4-((Acetylthio)methyl)phenyl)boronic acid

| Property | Description | Potential Advantage |

| Porosity | High surface area with ordered pores | Gas storage, separation |

| Crystallinity | Well-defined, periodic structure | Predictable framework, characterization |

| Functional Pores | Thiol groups (post-deprotection) within the pores | Selective metal ion capture, catalysis |

| Post-Synthetic Modification | Reactive thiol handles for further chemistry | Tunable properties, advanced functionalization |

Design of Optoelectronic Materials and Small Molecule Semiconductors

The search for novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a dynamic field of research. Conjugated polymers and small molecules that exhibit semiconducting properties are at the heart of these technologies. rsc.org Thiophene-containing conjugated polymers, for instance, are known for their excellent electronic properties. rsc.orgresearchgate.net

While (4-((Acetylthio)methyl)phenyl)boronic acid is not itself a conjugated molecule, it can be utilized as a building block in the synthesis of larger conjugated systems through reactions like the Suzuki-Miyaura cross-coupling. evitachem.comsigmaaldrich.com This powerful reaction allows for the formation of carbon-carbon bonds between the phenyl ring of the boronic acid and other aromatic or vinylic halides. By coupling this compound with other conjugated monomers, it is possible to create novel small molecules or polymers with tailored electronic properties.

The presence of the sulfur atom in the thioether linkage can also influence the electronic characteristics of the resulting material. Sulfur atoms can participate in π-conjugation and affect the HOMO and LUMO energy levels of the molecule, which are critical parameters for optoelectronic device performance. Boron-containing conjugated polymers have also been explored for their unique electronic and optical properties, including strong luminescence and electron-deficient characteristics. scite.ai Although specific research on the optoelectronic applications of (4-((Acetylthio)methyl)phenyl)boronic acid is currently limited, its constituent functional groups suggest a promising avenue for the design of new organic semiconductors.

Supramolecular Assemblies Based on Boronic Acid-Diol Recognition and Sulfur-Based Interactions

Supramolecular chemistry involves the study of non-covalent interactions to create complex, self-assembled structures. Boronic acids are exemplary building blocks in this field due to their ability to form reversible covalent bonds with diols, leading to the formation of boronate esters. nih.govresearchgate.netmsu.edu This interaction is highly specific and its strength can be modulated by pH, making it a powerful tool for creating responsive supramolecular assemblies. wur.nl These assemblies can take various forms, including capsules, gels, and liquid crystals. acs.org

The (4-((Acetylthio)methyl)phenyl)boronic acid molecule offers multiple points of interaction for supramolecular assembly. The boronic acid group can participate in the well-established boronic acid-diol recognition motif. This could be used to assemble the molecule with diol-containing compounds, leading to the formation of discrete complexes or extended networks. nih.gov

Furthermore, the sulfur atom of the acetylthiomethyl group introduces the possibility of sulfur-based non-covalent interactions. These can include sulfur-π interactions, lone pair-π interactions, and hydrogen bonding to the sulfur atom. While the acetyl group provides protection to the thiol, the thioether linkage itself can participate in these weaker, yet significant, interactions that can influence the packing and stability of the supramolecular structure. After deprotection, the resulting thiol group can form strong disulfide bonds, providing a mechanism for covalent capture or stabilization of a self-assembled structure. The interplay between the strong, directional boronic acid-diol interaction and the more subtle sulfur-based interactions could lead to the formation of highly complex and functional supramolecular architectures. The light-mediated sulfur-boron exchange is another reaction that could be explored for creating novel supramolecular connections. nih.gov

Table 3: Intermolecular Interactions Involving (4-((Acetylthio)methyl)phenyl)boronic acid in Supramolecular Assemblies

| Interacting Moiety | Type of Interaction | Strength | Directionality |

| Boronic Acid | Covalent (with diols), Hydrogen bonding | Strong | High |

| Phenyl Ring | π-π stacking, Hydrophobic | Moderate | Moderate |

| Acetylthiomethyl Group | Dipole-dipole, van der Waals | Weak | Low |

| Thiol (post-deprotection) | Disulfide bonds (covalent), Hydrogen bonding | Strong (covalent) | High (covalent) |

Investigations in Chemical Biology and Biosensing Platforms

Molecular Recognition Mechanisms and Binding Interactions

The boronic acid group is a Lewis acid, characterized by an electron-deficient boron atom. This feature allows it to engage in specific and often reversible binding interactions with electron-rich species, particularly those containing diol functionalities. This interaction is the cornerstone of its application in recognizing biological molecules.

Reversible Covalent Binding with Saccharides and Glycoproteins

(4-((Acetylthio)methyl)phenyl)boronic acid has the ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol units. nih.gov This interaction is particularly relevant for the recognition of saccharides and the carbohydrate portions (glycans) of glycoproteins.

The fundamental mechanism involves the reaction of the boronic acid (B(OH)₂) group with the hydroxyl (-OH) groups of a diol to form a stable cyclic boronate ester. nih.gov This reaction is a dynamic equilibrium, and the stability of the resulting boronate ester complex is influenced by several factors, including pH, the pKa of the boronic acid, and the specific geometry and pKa of the diol. nih.govnih.gov Phenylboronic acids typically have a pKa around 8.8, and binding is generally more favorable under slightly basic conditions which promote the formation of the more reactive tetrahedral boronate anion. bohrium.com

This selective binding has been exploited for:

Saccharide Sensing: The binding event can be transduced into a detectable signal (e.g., a change in fluorescence or color), forming the basis of sensors for sugars like glucose and fructose (B13574). nih.gov

Glycoprotein (B1211001) Recognition: Since many proteins on cell surfaces and in biological fluids are glycosylated, the boronic acid moiety can serve as a recognition element to selectively capture or detect specific glycoproteins. acs.org The binding affinity can be influenced by the identity of the terminal saccharide on the glycan chain. acs.org For instance, boronic acids can form stable complexes with the sialic acid residues often found at the termini of glycoprotein glycans. nih.gov

Separation and Immobilization: This reversible interaction allows for the development of affinity chromatography materials where glycoproteins can be captured from complex biological mixtures and subsequently released by altering the pH. acs.orgnih.gov

| Factor | Description | Impact on Binding |

|---|---|---|

| pH | Acidity or basicity of the aqueous solution. | Binding is typically stronger at pH values above the boronic acid's pKa, favoring the tetrahedral boronate state. bohrium.com |

| Diol Structure | The spatial arrangement and type of diol (e.g., 1,2-diol, 1,3-diol, aromatic vs. aliphatic). | Favorable stereochemistry, such as that in fructose or catechols, leads to higher affinity complexes. nih.gov |

| Boronic Acid pKa | The acid dissociation constant of the boronic acid. | Electron-withdrawing substituents on the phenyl ring lower the pKa, enabling binding at more neutral pH. researchgate.net |

Studies on Enzyme Interactions and Inhibition Mechanisms (e.g., proteasome, acetylcholinesterase)

The electrophilic nature of the boron atom in boronic acids allows them to act as "warheads" that can form reversible covalent adducts with nucleophilic amino acid residues in the active sites of enzymes. researchgate.netrsc.org This property has led to the development of potent enzyme inhibitors.

Proteasome Inhibition: While direct studies on (4-((Acetylthio)methyl)phenyl)boronic acid are not prominent in available literature, the phenylboronic acid scaffold is a well-established pharmacophore for proteasome inhibition. researchgate.net The proteasome is a critical enzyme complex for protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.gov Boronic acid-based inhibitors, such as the FDA-approved drug bortezomib, function by targeting the N-terminal threonine residue in the chymotrypsin-like (β5) active site of the 20S proteasome. nih.govmdpi.com The boron atom forms a stable, yet reversible, tetrahedral adduct with the threonine's side-chain hydroxyl group, effectively blocking the enzyme's catalytic activity. rsc.org It is plausible that (4-((Acetylthio)methyl)phenyl)boronic acid could exhibit a similar mechanism of action due to its core boronic acid structure.

Acetylcholinesterase (AChE) Interactions: Acetylcholinesterase is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. While specific inhibition of AChE by (4-((Acetylthio)methyl)phenyl)boronic acid is not widely documented, other neurotoxic compounds have been shown to inhibit AChE. nih.govwikipedia.org Given that boronic acids can interact with serine—a key catalytic residue in the active site of AChE—this class of compounds holds theoretical potential for designing AChE inhibitors. rsc.org

| Enzyme Target | Mechanism of Inhibition | Key Active Site Residue | Example Inhibitor (Class) |

|---|---|---|---|

| Proteasome (β5 subunit) | Reversible covalent formation of a tetrahedral boronate adduct. rsc.org | Threonine (N-terminal) | Bortezomib (Peptide boronic acid) mdpi.com |

| Serine Proteases (e.g., AChE) | Potential for reversible covalent interaction with the catalytic serine. rsc.org | Serine | Hypothetical (based on general boronic acid reactivity) |

Development of Chemical Probes and Bioconjugation Reagents

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The bifunctional nature of (4-((Acetylthio)methyl)phenyl)boronic acid makes it a versatile reagent for such strategies, allowing for orthogonal or sequential ligations.

Utilizing the Acetylthio Group for Thiol-Specific Labeling and Ligation

The acetylthio group (-S-C(O)CH₃) is a protected form of a thiol or sulfhydryl group (-SH). This protecting group is stable under many reaction conditions but can be readily cleaved (deprotected) using reagents like hydroxylamine (B1172632) or mild base to reveal the free thiol. This "masked" thiol functionality is highly useful for bioconjugation.

Once deprotected, the resulting free thiol is a potent nucleophile that can be used in a variety of highly specific ligation reactions, most notably the thiol-ene click reaction . manchester.ac.uk This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). nih.gov It is considered a "click" reaction because it is highly efficient, proceeds rapidly under mild conditions (often initiated by light), is insensitive to oxygen, and produces minimal side products. researchgate.net This allows for the precise and stable linking of the phenylboronic acid moiety to proteins, surfaces, or other molecules that have been functionalized with an alkene group. manchester.ac.uk

Boronic Acid-Mediated Bioconjugation Strategies

Independent of the thiol group, the boronic acid moiety provides a powerful handle for bioconjugation through its interaction with diols. This strategy is particularly effective for targeting glycoproteins or other glycosylated structures. bohrium.comnih.gov

This approach involves linking the compound to a biomolecule (e.g., a protein, antibody, or nanoparticle) by forming a boronate ester with a diol-containing partner. nih.gov This conjugation is reversible and can be sensitive to environmental stimuli like pH. bohrium.com For example, a drug-conjugate could be designed to be stable in the bloodstream at physiological pH (~7.4) but release its payload in the more acidic microenvironment of a tumor or within a cell's endosome. bohrium.comnih.gov This strategy has been explored for creating responsive drug delivery systems and for decorating the surfaces of living cells. nih.gov

Exploratory Research in Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy for cancer. sigmaaldrich.com The strategy involves the selective accumulation of a non-radioactive boron isotope (¹⁰B) in tumor cells. sigmaaldrich.com The tumor is then irradiated with a beam of low-energy (thermal) neutrons. These neutrons are captured by the ¹⁰B nuclei, triggering a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. These particles have a very short path length (approximately the diameter of a single cell), delivering lethal radiation precisely to the cancer cell while sparing adjacent healthy tissue. sigmaaldrich.com

The success of BNCT is critically dependent on the development of boron delivery agents that can achieve a high concentration in the tumor relative to surrounding normal tissue. manchester.ac.uk Phenylboronic acid derivatives are a major class of compounds investigated for this purpose, with 4-borono-L-phenylalanine (BPA) being a clinically used agent. mdpi.com

(4-((Acetylthio)methyl)phenyl)boronic acid represents a potential scaffold for developing next-generation BNCT agents. While its direct application is still exploratory, its structure offers several points for consideration:

Boron Source: It contains the necessary ¹⁰B atom (if synthesized with ¹⁰B-enriched boric acid).

Phenylboronic Acid Core: This core structure has a known, albeit modest, ability to accumulate in some tumor types. nih.gov

Functional Handle: The acetylthio group provides a site for further chemical modification. After deprotection, the thiol could be used to attach the molecule to tumor-targeting vectors, such as antibodies or peptides, to improve selective delivery and tumor retention.

Design of Responsive Biosensing Systems based on Boronic Acid Interactions

The fundamental principle behind biosensors utilizing boronic acids is the specific and reversible interaction between the boronic acid group (-B(OH)₂) and molecules containing 1,2- or 1,3-diol functionalities. This interaction leads to the formation of five- or six-membered cyclic boronate esters, a reaction that can be modulated by pH. nih.govnih.gov This reversible binding event can be transduced into a measurable signal, such as an electrochemical or optical response, forming the basis of the biosensor. nih.govmdpi.com

The compound (4-((Acetylthio)methyl)phenyl)boronic acid is a derivative of phenylboronic acid that incorporates a protected thiol group in the form of an acetylthio moiety (-S-C(O)CH₃). This structural feature suggests a strategy for the fabrication of self-assembled monolayers (SAMs) on gold surfaces, a common technique for creating stable and well-organized biosensor interfaces. The acetyl group can be cleaved to expose the reactive thiol group, which then forms a strong and stable bond with the gold substrate. This approach allows for the precise immobilization of the boronic acid recognition element on the sensor surface.

While specific research detailing the use of (4-((Acetylthio)methyl)phenyl)boronic acid in biosensing is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on structurally similar compounds, such as 4-mercaptophenylboronic acid (4-MPBA). These studies provide a framework for understanding how (4-((Acetylthio)methyl)phenyl)boronic acid could be employed in various biosensing platforms.

Research Findings with Structurally Similar Compounds

Research on 4-MPBA has demonstrated its successful application in the development of biosensors for glycoproteins, which are important biomarkers for various diseases. In one study, a self-assembled monolayer of 4-MPBA on a quartz crystal microbalance (QCM) was used to detect glycoproteins. The binding of the glycoprotein to the boronic acid-functionalized surface resulted in a change in mass, which was detected by the QCM.

Another approach involves the use of 4-MPBA-modified gold nanoparticles. These nanoparticles can be used as labels in electrochemical biosensors, where they bind to glycoproteins captured on an electrode surface. The presence of the nanoparticles can then be detected electrochemically, providing a highly sensitive method for glycoprotein detection.

The table below summarizes representative findings from biosensors developed using a closely related thiol-functionalized phenylboronic acid, illustrating the potential performance characteristics of biosensors based on (4-((Acetylthio)methyl)phenyl)boronic acid.

| Biosensor Platform | Analyte | Linear Range | Limit of Detection | Reference |

| Quartz Crystal Microbalance (QCM) with 4-mercaptophenylboronic acid SAM | Transferrin (a glycoprotein) | 50 - 400 ng/mL | 21.0 ng/mL | |

| Electrochemical Biosensor with 4-mercaptophenylboronic acid-modified gold nanoparticles | Recombinant Human Erythropoietin (rHuEPO) | Not specified | 8 fmol L⁻¹ | nih.gov |

These findings with a similar compound underscore the potential of (4-((Acetylthio)methyl)phenyl)boronic acid as a valuable tool in the development of next-generation biosensors for a wide range of applications in chemical biology and medical diagnostics. Further research is needed to fully elucidate the specific properties and advantages of using the acetylthio-protected derivative in these systems.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of (4-((Acetylthio)methyl)phenyl)boronic acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of "(4-((Acetylthio)methyl)phenyl)boronic acid". While specific DFT studies on this exact molecule are not extensively available in public literature, we can infer its characteristics based on studies of analogous phenylboronic acid derivatives. nih.gov

A typical quantum chemical characterization would involve geometry optimization to determine the most stable three-dimensional conformation of the molecule. This process also yields crucial data on bond lengths, bond angles, and dihedral angles. For "(4-((Acetylthio)methyl)phenyl)boronic acid", key parameters would include the C-B bond length, the B-O bond lengths, and the orientation of the acetylthiomethyl group relative to the phenyl ring and the boronic acid moiety.

Further analysis involves the calculation of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Quantum Chemical Properties of (4-((Acetylthio)methyl)phenyl)boronic acid (Illustrative)

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 to -7.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.0 - 5.0 eV | A larger gap suggests higher stability and lower reactivity. |

Note: The values in this table are illustrative and based on typical values for similar phenylboronic acid derivatives. Specific computational studies are required for precise data on (4-((Acetylthio)methyl)phenyl)boronic acid.

Computational Modeling of Reaction Mechanisms and Transition States in Chemical Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving "(4-((Acetylthio)methyl)phenyl)boronic acid". A prominent reaction for this class of compounds is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. evitachem.com

For "(4-((Acetylthio)methyl)phenyl)boronic acid", computational modeling could explore how the acetylthiomethyl substituent influences the energetics of the Suzuki-Miyaura reaction. For instance, the electronic nature of the substituent can affect the ease of transmetalation, a key step where the organic group is transferred from the boron atom to the palladium catalyst.

Table 2: Illustrative Energy Profile for a Key Step in the Suzuki-Miyaura Reaction

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Ar-Pd(II)-L2-X + Ar'B(OH)2) | 0 |

| 2 | Transition State 1 | +10 to +15 |

| 3 | Intermediate | -5 to -10 |

| 4 | Transition State 2 | +15 to +20 |

| 5 | Products (Ar-Ar' + Pd(0)L2) | -20 to -30 |

Note: This table represents a simplified and illustrative energy profile. Actual values would be determined through detailed computational modeling of the specific reaction.

Prediction of Molecular Interactions and Binding Energetics with Biological Targets

The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, a feature that makes boronic acid derivatives interesting candidates for interacting with biological targets such as proteins and carbohydrates. evitachem.com Molecular docking simulations are a primary computational technique used to predict how a ligand, such as "(4-((Acetylthio)methyl)phenyl)boronic acid", might bind to the active site of a protein.

These simulations explore various possible binding poses of the ligand within the protein's binding pocket and calculate a scoring function to estimate the binding affinity. This can help in identifying potential biological targets and in understanding the key interactions that stabilize the protein-ligand complex. For "(4-((Acetylthio)methyl)phenyl)boronic acid", the boronic acid group could interact with serine residues in the active sites of certain enzymes, while the phenyl ring and the acetylthiomethyl group could form hydrophobic and other non-covalent interactions. nih.gov

Following docking, more rigorous methods like Molecular Dynamics (MD) simulations can be employed to study the stability of the predicted binding pose and to calculate the binding free energy, providing a more accurate prediction of the binding affinity.

Table 3: Illustrative Molecular Docking Results for (4-((Acetylthio)methyl)phenyl)boronic acid with a Hypothetical Enzyme

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (ΔG) | -7 to -9 kcal/mol | A negative value indicates a favorable binding interaction. |

| Key Interacting Residues | Serine, Tyrosine, Leucine | Suggests specific amino acids involved in binding. |

| Types of Interactions | Covalent (boronate ester), Hydrogen bonding, Hydrophobic | Describes the nature of the forces holding the ligand in the binding site. |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would depend on the specific biological target being studied.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Investigations

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its biological activity or physical properties. For "(4-((Acetylthio)methyl)phenyl)boronic acid", SAR/SPR investigations would focus on how variations in its structure affect its reactivity in chemical synthesis or its efficacy as a potential therapeutic agent.

While specific SAR studies on this compound are limited, general principles for phenylboronic acids can be applied. For example, the electronic properties of the substituent on the phenyl ring can significantly impact the pKa of the boronic acid, which in turn affects its ability to bind to diols. Electron-withdrawing groups generally lower the pKa, while electron-donating groups raise it. The acetylthiomethyl group in "(4-((Acetylthio)methyl)phenyl)boronic acid" would be expected to have a specific electronic influence that could be quantified through computational descriptors.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined activities for a series of related compounds. Such models can then be used to predict the activity of new, unsynthesized derivatives. nih.gov

Future Research Directions and Translational Outlook

Emerging Synthetic Applications and Methodological Advancements

(4-((Acetylthio)methyl)phenyl)boronic acid is poised to become a valuable building block in organic synthesis, primarily due to the dual reactivity of its functional groups. The boronic acid group is a well-established participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is fundamental for creating carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals. evitachem.comresearchgate.net Future research will likely focus on expanding its utility in other modern coupling reactions, such as Chan-Lam amination for C-N bond formation and other transition-metal-catalyzed processes. researchgate.net

The acetylthio group offers a distinct reactive handle. It can serve as a protected thiol, which can be deprotected under specific conditions to reveal a free thiol group. This thiol can then be used for various purposes, including nucleophilic substitution reactions or for tethering the molecule to surfaces and biomolecules. evitachem.com

Methodological advancements will be crucial for unlocking the full synthetic potential of this compound. Key areas for future investigation include:

Flow Chemistry: Transitioning the synthesis of (4-((Acetylthio)methyl)phenyl)boronic acid and its subsequent reactions to continuous flow systems could offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch processes. nih.gov

Catalytic Borylation: Developing more efficient and atom-economical methods for its synthesis, such as direct C-H borylation of a suitable precursor, would represent a significant advancement over classical methods that often involve multi-step sequences and stoichiometric organometallic reagents. nih.govmdpi.com

Table 1: Potential Synthetic Reactions and Methodologies

| Reaction Type | Role of Compound | Potential Advancement |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylating agent | Optimization for complex substrates; use in cascade reactions. evitachem.comsigmaaldrich.com |

| Chan-Lam Amination | Aryl source for C-N bond formation | Development of milder and more general catalytic systems. researchgate.net |

| Thiol-ene/Thiol-yne Chemistry | Thiol precursor after deacetylation | Application in polymer synthesis and surface modification. |

| Nucleophilic Substitution | Substrate for S-functionalization | Creation of diverse libraries of thioether derivatives. evitachem.com |

Innovations in Material Science Applications and Functional Device Development

The unique properties of (4-((Acetylthio)methyl)phenyl)boronic acid make it an attractive component for the design of advanced functional materials and devices. The boronic acid group's ability to form reversible covalent bonds with diols is a key feature that can be exploited in the creation of "smart" materials that respond to specific chemical stimuli, such as sugars. evitachem.comnih.gov

Future research is expected to explore its incorporation into various material architectures:

Responsive Polymers and Hydrogels: Integrating the compound as a monomer or cross-linker into polymer chains could lead to hydrogels that swell or shrink in the presence of glucose or other biologically relevant diols. nih.gov This has potential applications in controlled drug delivery systems. evitachem.com

Functionalized Nanoparticles: Nanoparticles decorated with (4-((Acetylthio)methyl)phenyl)boronic acid could be designed for targeted applications. The boronic acid can act as a targeting ligand for glycosylated surfaces, while the acetylthio group could be used to attach other functional molecules or to respond to specific redox environments. nih.gov

Surface Modification: The compound could be used to modify surfaces of sensors or implants. The thiol group (after deacetylation) can form strong bonds with gold surfaces, creating self-assembled monolayers, while the boronic acid remains available for sensing or bio-recognition events.

The development of functional devices based on these materials is a promising translational outlook. This includes chemosensors for detecting sugars or glycoproteins and bio-adhesive materials that can interact with biological tissues. nih.govmdpi.com

Future Prospects in Chemical Biology and Advanced Diagnostic Tools

In the realm of chemical biology, phenylboronic acid derivatives are gaining significant attention for their ability to interact with saccharides, particularly sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.gov This specific interaction provides a molecular basis for developing targeted therapies and diagnostics. nih.govnih.gov

Future prospects for (4-((Acetylthio)methyl)phenyl)boronic acid in this field are multifaceted:

Targeted Drug Delivery: The compound could serve as a targeting moiety in drug-delivery systems, guiding therapeutic payloads specifically to cancer cells and improving treatment efficacy while reducing side effects. nih.govnih.gov The acetylthio group might be engineered to be cleaved within the reductive environment of a tumor, triggering drug release.

Advanced Diagnostic Probes: By conjugating it to a fluorescent dye or an imaging agent, the compound could be used to develop probes for the detection and imaging of cancer cells or tissues with high sialic acid expression. nih.gov

Enzyme Inhibition: Boronic acids are known to act as inhibitors of certain enzymes, such as proteases. nih.govnih.gov Research could explore whether this specific derivative or its downstream products exhibit inhibitory activity against therapeutically relevant enzymes.

The development of boronic acid-based biosensors is a rapidly advancing area. mdpi.com Future work could focus on creating electrochemical or optical sensors incorporating (4-((Acetylthio)methyl)phenyl)boronic acid for the sensitive detection of glycoproteins that serve as disease biomarkers. mdpi.com

Sustainable Synthesis and Scalable Production of (4-((Acetylthio)methyl)phenyl)boronic Acid

For any chemical compound to achieve widespread application, the development of sustainable and scalable manufacturing processes is essential. Current synthetic routes to many boronic acids can involve harsh conditions, stoichiometric reagents, and costly transition metal catalysts. nih.govresearchgate.net

Future research in this area should prioritize "green chemistry" principles:

Minimizing Waste: Developing synthetic routes with high atom economy, such as direct C-H functionalization, which avoids the pre-functionalization of starting materials. mdpi.com

Safer Solvents and Reagents: Exploring the use of greener solvents and replacing hazardous reagents with safer alternatives. For instance, using aqueous hydrogen peroxide as a mild oxidant in certain transformations. researchgate.net

Energy Efficiency: Designing synthetic protocols that proceed at lower temperatures and shorter reaction times, potentially through the use of highly active catalysts or novel energy sources like microwave irradiation or mechanochemistry. researchgate.net

A key objective will be to design a production process that is not only environmentally friendly but also economically viable, allowing for the large-scale synthesis required for commercial applications in materials or medicine. researchgate.net

Table 2: Green Chemistry Approaches for Future Synthesis

| Green Chemistry Principle | Potential Application to Synthesis |

|---|---|

| Atom Economy | Direct C-H borylation of a (acetylthio)methylbenzene precursor. nih.gov |

| Use of Renewable Feedstocks | Investigating bio-derived starting materials. |

| Catalysis | Employing highly efficient, recyclable catalysts for coupling and borylation steps. mdpi.com |

| Process Intensification | Utilizing flow chemistry to reduce waste and improve safety and scalability. nih.gov |

Exploration of New Functionalization Strategies for Enhanced Properties and Applications

The existing structure of (4-((Acetylthio)methyl)phenyl)boronic acid serves as a scaffold that can be further modified to fine-tune its properties for specific applications. The exploration of new functionalization strategies is a critical avenue for future research.

Key strategies include:

Modulation of pKa: The binding affinity of boronic acids to diols is highly dependent on their Lewis acidity and pKa. Introducing electron-withdrawing or electron-donating groups onto the phenyl ring can modulate this property, allowing for the design of sensors or binding agents that operate optimally at physiological pH. nih.gov